molecular formula C9H4BrF3S B2640452 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene CAS No. 1709825-02-4

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene

Cat. No. B2640452
CAS RN: 1709825-02-4
M. Wt: 281.09
InChI Key: YZLMKLFYJSMACO-UHFFFAOYSA-N
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Description

“6-Bromo-2-(trifluoromethyl)benzo[b]thiophene” is a chemical compound with the molecular formula C9H4BrF3S . It is a derivative of benzothiophene, which is an aromatic organic compound .


Synthesis Analysis

The synthesis of thiophene-based compounds often involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies known for the synthesis of functionalized regioregular polythiophenes .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(trifluoromethyl)benzo[b]thiophene” includes a benzothiophene ring with a bromine atom and a trifluoromethyl group attached to it . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S .


Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

Scientific Research Applications

C4H4SC_4H_4SC4​H4​S

. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals from corrosion, which is a significant issue in many industries.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including display technology for televisions and smartphones.

Synthesis of Benzothiophene Motifs

Benzothiophenes have diverse applications in medicinal chemistry and materials science . An approach for the synthesis of benzothiophene motifs under electrochemical conditions has been reported . This involves the reaction of sulfonhydrazides with internal alkynes .

Development of Organic Semiconductors

Thiophene-based compounds play a significant role in the development of organic semiconductors . These semiconductors have applications in various electronic devices, including solar cells and transistors.

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3S/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLMKLFYJSMACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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